molecular formula C18H19ClN6O2 B2936255 N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251625-70-3

N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2936255
CAS No.: 1251625-70-3
M. Wt: 386.84
InChI Key: TYZCGBSZVMGHPM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a novel chemical entity designed for biochemical and pharmacological research. This compound features a complex molecular architecture centered on a [1,2,4]triazolo[4,3-a]pyrazin-3-one core, a scaffold recognized in medicinal chemistry for its potential bioactivity . The structure is further elaborated with a pyrrolidin-1-yl substituent, which can influence the molecule's physicochemical properties and binding affinity, and an acetamide linker connected to a 3-chloro-4-methylphenyl group, a motif present in compounds with various documented biological activities . The primary research value of this compound lies in its potential as a protein kinase inhibitor. The [1,2,4]triazolo[4,3-a]pyridine and pyrazine core structures are frequently explored in the development of kinase inhibitors, such as p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, for investigating inflammatory pathways and other disease models . Its potential mechanism of action may involve high-affinity binding to the ATP-binding site of specific target kinases, thereby modulating intracellular signaling cascades. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules or as a pharmacological tool compound to probe biological systems and validate novel therapeutic targets in fields like oncology, immunology, and neurology. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c1-12-4-5-13(10-14(12)19)21-15(26)11-25-18(27)24-9-6-20-16(17(24)22-25)23-7-2-3-8-23/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZCGBSZVMGHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C18H19ClN6O
  • Molecular Weight: 386.8 g/mol
  • CAS Number: 1251625-70-3

Biological Activity Overview

The compound exhibits a range of biological activities primarily attributed to its heterocyclic structure. Heterocycles are known to enhance the physical characteristics and biological activity of pharmacological molecules, making them significant in drug discovery.

  • Inhibition of Enzymatic Pathways:
    • The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
    • For example, compounds with similar structures have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer biology .
  • Cell Cycle Regulation:
    • Research indicates that related compounds can induce cell cycle arrest in cancer cells by affecting tubulin polymerization and activating apoptotic pathways .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of similar heterocyclic compounds against various cancer cell lines. The findings revealed:

  • IC50 Values: Compounds exhibited IC50 values ranging from 0.08 to 5.0 μM against different cell lines, indicating potent anticancer activity .
  • Mechanism: The mechanism involved apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition:

  • The compound was tested for its ability to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism.
  • Results showed selective inhibition leading to enhanced therapeutic indices for prodrugs converted into active forms by these enzymes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values < 5 μM
Enzyme InhibitionInhibition of cytochrome P450
Cell Cycle ArrestInduction of G2/M phase

Comparison with Similar Compounds

Structural Analogues of the Triazolopyrazine Core

Compound 1 : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide
  • Key Differences :
    • 8-Substituent : A 4-chlorobenzylsulfanyl group instead of pyrrolidin-1-yl.
    • Acetamide Group : 4-Methoxybenzyl vs. 3-chloro-4-methylphenyl.
  • Impact: The sulfanyl group increases molecular weight (469.94 vs. ~477.9 in the target compound) but reduces basicity due to sulfur’s lower electronegativity compared to nitrogen .
Compound 2 : N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS 1251678-93-9)
  • Key Differences :
    • 8-Substituent : 4-(o-Tolyl)piperazinyl (six-membered ring with two nitrogens) vs. pyrrolidin-1-yl.
    • Acetamide Group : 4-Chlorophenyl vs. 3-chloro-4-methylphenyl.
  • Impact :
    • Piperazinyl groups enhance solubility and hydrogen-bonding capacity due to additional nitrogen atoms.
    • Molecular weight (477.9) is slightly higher than the target compound’s estimated range, likely due to the piperazine-tolyl moiety .

Analogues with Varied Heterocyclic Systems

Compound 3 : 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
  • Key Differences :
    • Core Structure : Pyrazolo[3,4-b]pyridine instead of triazolopyrazine.
    • Substituents : Trifluoromethylphenyl acetamide and 4-chlorophenyl groups.
  • Impact :
    • The trifluoromethyl group increases metabolic stability and electronegativity.
    • Higher molecular weight (536 vs. ~470–480) and melting point (221–223°C) suggest greater crystallinity .

Physicochemical and Pharmacokinetic Comparisons

Parameter Target Compound Compound 1 Compound 2 Compound 3
Molecular Weight ~470–480 (estimated) 469.94 477.9 536
Core Heterocycle Triazolopyrazine Triazolopyrazine Triazolopyrazine Pyrazolopyridine
8-Substituent Pyrrolidin-1-yl 4-Chlorobenzylsulfanyl 4-(o-Tolyl)piperazinyl N/A
Acetamide Group 3-Chloro-4-methylphenyl 4-Methoxybenzyl 4-Chlorophenyl 4-Trifluoromethylphenyl
Key Functional Group 3-Oxo 3-Oxo 3-Oxo 6-Oxo
Polarity Moderate (pyrrolidine + Cl) Low (sulfanyl + OMe) High (piperazine) Low (CF3)

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